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This technical guide provides a comprehensive overview of the core mechanisms governing
the growth of Cadmium Zinc Telluride (CZT) crystals, a critical material for advanced radiation
detectors and other semiconductor applications. The quality of CZT crystals directly impacts
the performance of these devices, making a thorough understanding of the growth processes
paramount. This document details the most prevalent growth techniques, their underlying
principles, experimental protocols, and the formation of common defects.

Introduction to CZT Crystal Growth

Cadmium Zinc Telluride (Cd1-xZnxTe) is a ternary compound semiconductor with a wide, direct
bandgap and high atomic number, enabling efficient room-temperature detection of X-rays and
gamma rays. The primary challenge in CZT technology is the reproducible growth of large,
high-quality single crystals with uniform composition and low defect concentrations. The
primary methods for growing CZT crystals fall into three categories: melt growth, solution
growth, and vapor phase growth. This guide will focus on the most established techniques: the
Bridgman method (melt growth), the Traveling Heater Method (solution growth), and Physical
Vapor Transport.

Melt Growth: The Bridgman Method

The Bridgman method is a widely used technique for growing large single crystals from a
molten charge. It involves the directional solidification of the melt in a sealed ampoule that is
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passed through a temperature gradient. Both vertical and horizontal configurations are used for
CZT growth.

Principles of the Bridgman Method

The core principle of the Bridgman technique is the controlled solidification of a stoichiometric
melt.[1][2] A polycrystalline CZT charge is loaded into a crucible, typically made of graphite-
coated quartz, and sealed under vacuum.[3] The ampoule is then heated in a multi-zone
furnace to a temperature above the melting point of CZT (approximately 1100-1150°C),
ensuring the entire charge becomes molten.[3] Solidification is initiated at a seed crystal
located at the cooler end of the ampoule as it is slowly moved through a temperature gradient.
[1][2] The crystal grows as the ampoule progressively moves into the cooler region of the
furnace.[4]

Several modifications to the basic Bridgman technique have been developed to improve crystal
quality, including the High-Pressure Bridgman (HPB) method, which helps to suppress the
sublimation of cadmium, and the Accelerated Crucible Rotation Technique (ACRT), which
enhances melt stirring to improve compositional uniformity.[3]

Experimental Protocol: Vertical Bridgman Method

The following provides a generalized experimental protocol for the Vertical Bridgman (VB)
growth of CZT:

o Material Preparation: High-purity (7N) Cadmium, Zinc, and Tellurium are weighed in
stoichiometric amounts (e.g., for Cd0.9Zn0.1Te) and loaded into a graphite-coated quartz
ampoule.[3] Dopants, such as Indium, may be added at this stage.[3]

e Ampoule Sealing: The ampoule is evacuated to a high vacuum (e.g., 1 x 10-5 Pa) and
sealed.[3] For pressure-controlled growth, an additional source of Cadmium may be placed
in a separate reservoir within the ampoule to maintain a controlled Cd overpressure during
growth.[3]

e Synthesis: The sealed ampoule is placed in a multi-zone vertical Bridgman furnace. The
temperature is raised to synthesize the polycrystalline CZT charge (e.g., 1140°C).[3] The
furnace may be rocked to ensure a homogeneous melt.[3]
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e Crystal Growth: The ampoule is positioned in the furnace so that the seed crystal at the
bottom is at the solid-liquid interface. The ampoule is then slowly lowered through the
temperature gradient at a controlled rate (e.g., 1 mm/h).[3]

o Cooling and Annealing: After the entire ingot has solidified, it is cooled slowly to room
temperature to minimize thermal stress. A post-growth annealing step (e.g., at 850°C for 72
hours) may be performed to reduce the concentration of defects.[3]

Quantitative Data: Bridgman Method

The table below summarizes typical growth parameters and resulting properties for CZT
crystals grown by the Bridgman method, compiled from various studies.
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Resulting Crystal

Parameter Value . Reference
Properties
Single-crystal ingots
Growth Rate 1 mm/h without grain [3]
boundaries or twins.
Influences interface
Temperature Gradient  10-30 °C/cm shape and defect [5]
formation.
) ] Optimized fast Suppresses
Crucible Rotation ) o
acceleration and slow  constitutional [3]

(ACRT)

deceleration

supercooling.

Cd Overpressure

Controlled via Cd

source at ~830°C

Suppresses Cd
evaporation and
reduces Te inclusion

size.

[3]

Post-Growth

Annealing

850°C for 72 h

Reduces defect

concentration.

[3]

Resistivity

> 109 Q-cm

Suitable for detector

applications.

[6]

Electron Mobility-
Lifetime Product (ute)

~1.5x10-3 cm2/V

Good charge

collection efficiency.

[6]

X-ray Rocking Curve

~22.5 arcsec High crystallinity. 3
FWHM gh cry Yy [3]
) Indicates low defect
IR Transmittance ~61% ) ) ) [3]
and inclusion density.
. Reduced inclusion
Te Inclusion Mean ) )
) ~13.4 ym size with Cd pressure [3]
Size
control.
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Solution Growth: The Traveling Heater Method
(THM)

The Traveling Heater Method (THM) is a solution growth technique that offers several
advantages over melt growth methods, including lower growth temperatures and improved
compositional uniformity.[7][8]

Principles of the Traveling Heater Method

In THM, a molten solvent zone, typically Tellurium-rich, is passed through a solid polycrystalline
CZT source material.[7] A seed crystal is placed at the bottom of the growth ampoule, followed
by the Te-rich solvent and the polycrystalline CZT feed material.[9] A narrow, well-defined hot
zone is created by a heater that travels slowly along the length of the ampoule.

As the heater moves, the solvent zone melts a portion of the feed material at the dissolving
interface. The dissolved CZT is then transported through the molten zone to the cooler growth
interface, where it precipitates onto the seed crystal, extending the single crystal.[7] The lower
growth temperature in THM (typically 850-950°C) compared to the Bridgman method reduces
the vapor pressure of Cadmium and minimizes the incorporation of certain impurities and
defects.[10]

Experimental Protocol: Traveling Heater Method

A generalized experimental protocol for the THM growth of CZT is as follows:

o Material Preparation: A polycrystalline CZT feed ingot and a single-crystal CZT seed are
prepared.[11] The solvent zone is typically composed of high-purity Tellurium, sometimes
with a small amount of Cadmium.[9]

o Ampoule Assembly: The seed, solvent, and feed materials are loaded into a quartz ampoule,
which is then sealed under vacuum.[10]

e Furnace Setup: The ampoule is placed in a multi-zone THM furnace designed to create a
narrow, movable hot zone.

o Growth Initiation: The heater is positioned to melt the solvent zone, bringing it into contact
with both the seed and the feed material. The temperature of the molten zone is maintained
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between 850°C and 950°C.[10]

o Crystal Growth: The heater assembly is translated at a very slow rate (e.g., 1-5 mm/day)
along the ampoule.[10] The ampoule may also be rotated to improve melt homogeneity.

o Cooling: Once the entire feed material has been transported, the grown crystal is slowly
cooled to room temperature.

Quantitative Data: Traveling Heater Method

The following table presents typical growth parameters and resulting properties for CZT
crystals grown by THM.
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Resulting Crystal

Parameter Value . Reference
Properties
High single crystal
Growth Rate 1-5 mm/day ] [10]
yield.
_ Affects grain size and
Temperature Gradient ~ 20-50 °C/cm ) [10]
defect density.
Lower than melt
Solvent Zone )
850-950 °C growth, reducing [10]
Temperature
defects.
) ) Improves melt
Crucible Rotation 5-10 rpm ] [10]
homogeneity.
o High resistivity
Resistivity > 1010 Q-cm ) [12]
suitable for detectors.
Electron Mobility- Excellent charge
o 6-20 x 10-3 cm2/V ) [13]
Lifetime Product (ute) transport properties.
Te Inclusion Low concentration of
' <105 cm-3 ] ) [13]
Concentration Te inclusions.
Smaller inclusions
Te Inclusion Size <10 um compared to melt [13]
growth.
Energy Resolution Good spectroscopic
~1.5-3.8% [13]

(662 keV) performance.

Vapor Phase Growth: Physical Vapor Transport
(PVT)

Physical Vapor Transport (PVT) is a crystal growth technique that relies on the sublimation of a
source material and its subsequent condensation onto a cooler seed crystal.[14] This method
offers the advantage of even lower growth temperatures compared to melt and solution growth,
which can lead to higher purity crystals with fewer stress-induced defects.[15]
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Principles of Physical Vapor Transport

In the PVT process for CZT, a polycrystalline source material is heated in a sealed ampoule
under a controlled atmosphere (e.g., argon).[14] The source material sublimes, and the
resulting vapor species are transported to a cooler region of the ampoule where a seed crystal
is located.[14] The vapor condenses on the seed, leading to epitaxial growth of a single crystal.
The transport of the vapor can be driven by a temperature gradient (the most common
approach) or by a pressure differential. The quality of the grown crystal is highly dependent on
the source and seed temperatures, the temperature gradient, and the pressure inside the
ampoule.[14]

Experimental Protocol: Physical Vapor Transport

A generalized experimental protocol for the PVT growth of CZT is as follows:

o Material Preparation: A high-purity polycrystalline CZT source material and a single-crystal
CZT seed are prepared.

* Ampoule Preparation: The source material and the seed are placed in a quartz ampoule,
which is then evacuated and backfilled with a high-purity inert gas, such as argon, to a
specific pressure.

e Furnace Setup: The ampoule is placed in a two-zone furnace that allows for independent
control of the source and seed temperatures.

e Growth Process: The source is heated to a temperature that promotes sublimation (e.g.,
900-1000°C), while the seed is maintained at a slightly lower temperature to induce
condensation and growth.

o Termination and Cooling: After a sufficient growth period, the furnace is slowly cooled to
room temperature.

Quantitative Data: Physical Vapor Transport

Quantitative data for the PVT growth of CZT is less commonly reported in the literature
compared to melt and solution growth methods. However, the following table provides some
general parameters.
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Resulting Crystal
Parameter Value . Reference
Properties

Influences sublimation

Source Temperature 900-1000 °C [16]
rate.
Determines

Seed Temperature 850-950 °C condensation and [16]

growth rate.

) Drives vapor
Temperature Gradient ~ 5-20 °C/cm [16]
transport.

Affects transport
Inert Gas Pressure 10-100 Torr o [14]
kinetics.

Typically slower than
Growth Rate 0.1-1 mm/day [16]
melt growth.

Defect Formation Mechanisms in CZT Crystals

The performance of CZT detectors is critically dependent on the presence of various types of
defects within the crystal lattice. These defects can act as trapping or recombination centers for
charge carriers, leading to incomplete charge collection and degraded spectroscopic
performance. The formation of these defects is intimately linked to the crystal growth
conditions.

Common Defects in CZT

o Tellurium Inclusions/Precipitates: These are one of the most common and detrimental
defects in CZT. They are small pockets of excess Tellurium that form due to the retrograde
solubility of Te in CZT.[17]

o Dislocations: These are line defects in the crystal lattice that can be introduced by thermal
stress during cooling or by the propagation of defects from the seed crystal.[17]

o Grain Boundaries: These are interfaces between two single-crystal regions with different
crystallographic orientations. They can act as barriers to charge transport.
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» Point Defects: These include vacancies (missing atoms), interstitials (extra atoms in non-
lattice positions), and antisite defects (atoms on the wrong sublattice).[4] These defects can
introduce energy levels within the bandgap that trap charge carriers.

Relationship Between Growth Parameters and Defect
Formation

The following diagram illustrates the causal relationships between key crystal growth
parameters and the formation of common defects in CZT.
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Caption: Causal relationships between growth parameters and defect formation in CZT.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflows for the Bridgman and Traveling
Heater methods, providing a visual representation of the sequential steps involved in each
process.
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Caption: Experimental workflow for the Bridgman method of CZT crystal growth.
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Caption: Experimental workflow for the Traveling Heater Method of CZT growth.

Conclusion

The growth of high-quality Cadmium Zinc Telluride crystals is a complex process that requires
precise control over numerous experimental parameters. The Bridgman and Traveling Heater
methods are the most established techniques, each with its own set of advantages and
challenges. The Bridgman method is capable of producing large ingots, while the THM
technique generally yields crystals with better compositional uniformity and lower defect
densities due to the lower growth temperatures. Physical Vapor Transport offers a promising
route for producing high-purity crystals but is typically a slower process.

A thorough understanding of the interplay between growth conditions and defect formation is
crucial for optimizing the crystal growth process and ultimately for fabricating high-performance
CZT-based devices. The quantitative data, experimental protocols, and workflow diagrams
presented in this guide provide a solid foundation for researchers and scientists working in this
field. Continued research and development in CZT crystal growth will undoubtedly lead to
further improvements in material quality and device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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